N-(2,4-dimethylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a carboxamide group, and two methylphenyl groups
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-15-8-10-20(17(3)12-15)23-22(26)19-9-11-21(25)24(14-19)13-18-7-5-4-6-16(18)2/h4-12,14H,13H2,1-3H3,(H,23,26) |
InChI Key |
VNLAAIXMVYLYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 2-methylbenzyl chloride, followed by cyclization and oxidation steps to form the dihydropyridine ring and the carboxamide group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-methylimidoformamide
- 2-Methoxyphenyl isocyanate
- Benzamide derivatives
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the dihydropyridine ring and the presence of both 2,4-dimethylphenyl and 2-methylphenyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
